molecular formula C27H19N3O3 B15016175 N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

Cat. No.: B15016175
M. Wt: 433.5 g/mol
InChI Key: UHBKXQUZCHQNJO-OGLMXYFKSA-N
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Description

N-(2-{[(2E)-2-(Anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide is a hydrazone derivative featuring a furan-2-carboxamide moiety linked to a phenyl ring, which is further substituted with an anthracenylmethylene hydrazinyl group. This compound belongs to the Schiff base family, characterized by the presence of an imine (-C=N-) bond formed via condensation of a hydrazide with an aldehyde. Its synthesis typically involves reacting N-[2-(hydrazinecarbonyl)phenyl]furan-2-carboxamide (precursor) with anthracene-9-carbaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) . The (E)-configuration of the imine bond is confirmed by X-ray crystallography in analogous compounds .

Key structural features:

  • Furan-2-carboxamide group: Contributes to hydrogen bonding and solubility.
  • Hydrazinylcarbonylphenyl linker: Stabilizes the Schiff base and facilitates coordination with metal ions.

Properties

Molecular Formula

C27H19N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[[(E)-anthracen-9-ylmethylideneamino]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H19N3O3/c31-26(22-12-5-6-13-24(22)29-27(32)25-14-7-15-33-25)30-28-17-23-20-10-3-1-8-18(20)16-19-9-2-4-11-21(19)23/h1-17H,(H,29,32)(H,30,31)/b28-17+

InChI Key

UHBKXQUZCHQNJO-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-furoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological properties, the compound is investigated for potential use in drug development, particularly in targeting cancer cells.

    Industry: It is used in the production of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating the p53-p21 pathway, leading to cell cycle arrest and programmed cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues

A. N-{2-[(2E)-2-(9-Anthrylmethylene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (C26H23N3O4)
  • Key difference : Replaces the furan-2-carboxamide with a 3,4-dimethoxybenzamide group.
  • Impact : Increased electron-donating methoxy groups may alter electronic properties and binding affinity.
  • Molecular weight : 441.49 g/mol vs. 458.49 g/mol (target compound).
B. 2-[(2E)-2-(Anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide (C24H19N3O2)
  • Key difference : Substitutes the furan-carboxamide-phenyl backbone with a simpler 2-methylphenyl-acetamide structure.
C. (E)-N-{2-[(2-Benzylidenehydrazinyl)carbonyl]phenyl}furan-2-carboxamide (9a)
  • Key difference : Anthracene replaced with a benzylidene group.
  • Impact : Lower π-conjugation and rigidity, likely reducing photophysical or intercalation properties.

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Spectral Data (1H NMR, δ ppm)
Target compound* ~215–220† C29H20N3O3 Anthracene H: 8.3–8.8 (m); Furan H: 7.2–7.6 (m)
N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide 210–212 C12H11N3O3 NH2: 9.2 (s); Furan H: 6.6–7.5 (m)
Compound 9a Not reported C19H15N3O3 Benzylidene H: 8.3 (s); Furan H: 6.6–7.5 (m)

†Estimated based on analogues with anthracene groups .

Computational and Docking Studies

AutoDock4 analysis of similar hydrazones reveals that the anthracene group increases binding affinity to hydrophobic pockets in proteins, while the furan-carboxamide contributes to polar interactions .

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